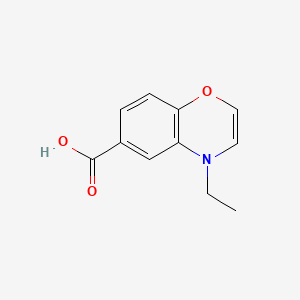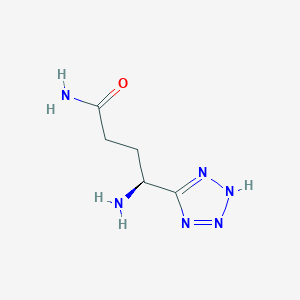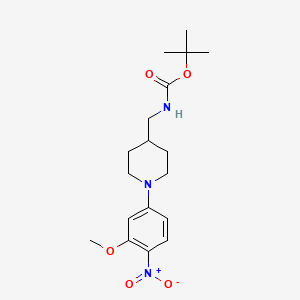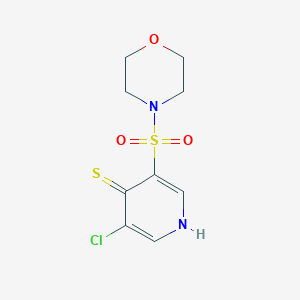![molecular formula C10H16N2O6S2 B11824651 (2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)
(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. It is a potent, orally active modulator of contact sensitivity and delayed type hypersensitivity reactions in rodents. Additionally, N,N’-Diacetyl-L-cystine has shown antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diacetyl-L-cystine can be synthesized by acetylating L-cystine. The process involves the acetylation of L-cystine to form N,N’-Diacetyl-L-cystine, which can then be electrochemically reduced to N-acetylcysteine using a carbon cathode . This method is efficient and environmentally friendly, as it does not require labor-intensive product isolation or purification .
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine typically involves large-scale acetylation processes followed by purification steps to ensure high yield and purity. The process is designed to be fast and green, minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Diacetyl-L-cystine can be oxidized to form different products.
Reduction: Electrochemical reduction of N,N’-Diacetyl-L-cystine to N-acetylcysteine is a common reaction.
Substitution: The acetyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a carbon cathode is a typical method.
Substitution: Acetyl groups can be substituted using nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Various oxidized forms of N,N’-Diacetyl-L-cystine.
Reduction: N-acetylcysteine.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetyl-L-cystine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its immunomodulatory properties and effects on delayed type hypersensitivity reactions.
Wirkmechanismus
N,N’-Diacetyl-L-cystine exerts its effects through its intact disulfide bridge, which is crucial for its ability to modulate contact sensitivity and delayed hypersensitivity reactions. It also demonstrates antiatherosclerotic effects by improving endothelial function in hyperlipidemic rabbits . The compound targets specific molecular pathways involved in immune modulation and atherosclerosis prevention .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its mucolytic and antioxidant properties.
L-cystine: The parent compound of N,N’-Diacetyl-L-cystine, involved in various biological processes.
N,S-diacetylcysteine: Another acetylated derivative of cysteine with different properties and applications.
Uniqueness
N,N’-Diacetyl-L-cystine is unique due to its disulfide dimer structure, which imparts distinct immunomodulatory and antiatherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H16N2O6S2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8+ |
InChI-Schlüssel |
YTPQSLLEROSACP-OCAPTIKFSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)

![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)


![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)






